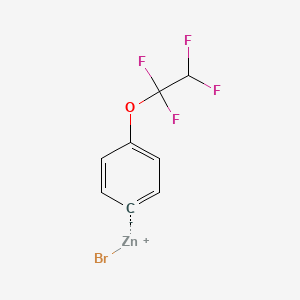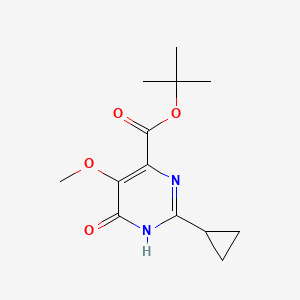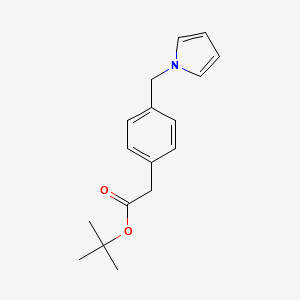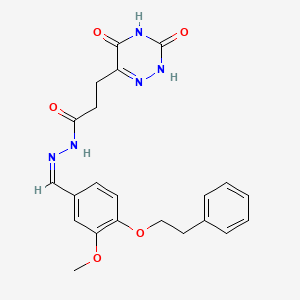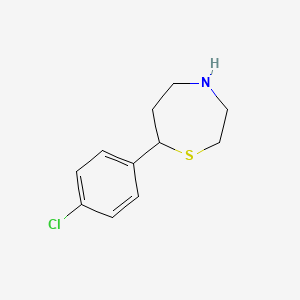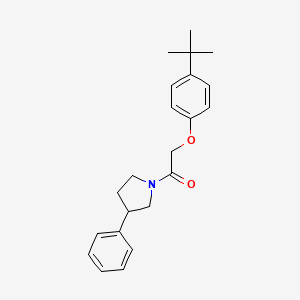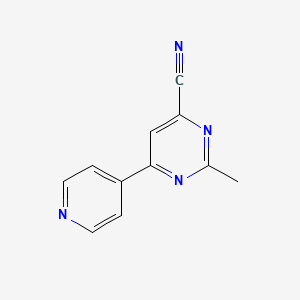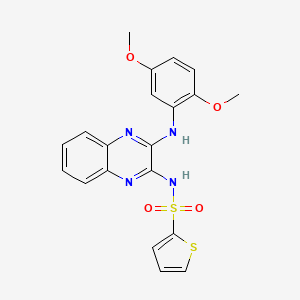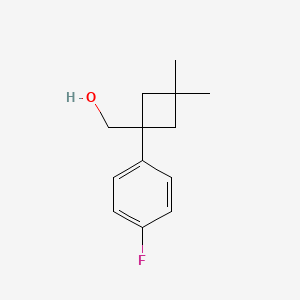
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanol is an organic compound characterized by a cyclobutyl ring substituted with a 4-fluorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanol typically involves the reaction of 4-fluorobenzyl chloride with 3,3-dimethylcyclobutanone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)carboxylic acid.
Reduction: (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)methanol: Lacks the cyclobutyl ring and dimethyl substitution.
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)carboxylic acid: An oxidized derivative.
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methane: A reduced derivative.
Uniqueness
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanol is unique due to its combination of a cyclobutyl ring, a fluorophenyl group, and a hydroxymethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17FO |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)-3,3-dimethylcyclobutyl]methanol |
InChI |
InChI=1S/C13H17FO/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6,15H,7-9H2,1-2H3 |
InChI Key |
RPQXZAYCGFRKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CO)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



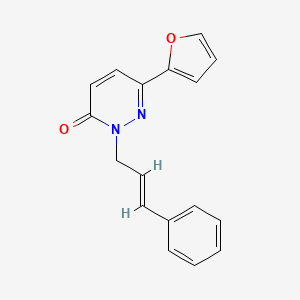
![N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B14876955.png)
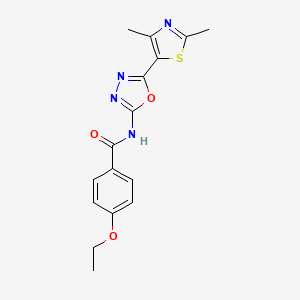
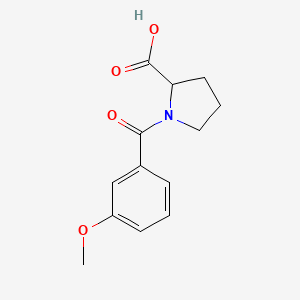
![1-Oxa-4-azaspiro[5.6]dodecan-5-one](/img/structure/B14876972.png)
